1-(1-(4-(3-Acetylaminopropoxy)benzoyl)-4-piperidyl)-3,4-dihydro-2(1H)-quinolinone, commonly referred to as OPC-21268, is a synthetic, non-peptide, orally active compound that acts as a selective antagonist of the vasopressin V1 receptor (V1R). [] It has been extensively studied in the context of cardiovascular research, particularly in relation to hypertension and heart failure, due to the role of vasopressin in these conditions. [, ]
OPC 21268 is a non-peptide antagonist specifically targeting the arginine vasopressin V1 receptor. It has garnered attention for its potential therapeutic applications, particularly in conditions such as heart failure and hypertension. The compound is characterized by its ability to inhibit vasopressin-induced vasoconstriction, making it a subject of interest in cardiovascular research.
OPC 21268 was first described in the early 1990s and is classified as a small molecule drug. Its chemical structure is defined as 1-{1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl}-3,4-dihydro-2(1H)-quinolinone. The compound has been shown to selectively bind to V1 receptors in various biological tissues, including the liver and kidney, demonstrating its specificity over V2 receptors, which are less affected by OPC 21268 at therapeutic concentrations .
The synthesis of OPC 21268 involves several key steps that utilize standard organic chemistry techniques. Initial steps typically include the formation of the quinolinone core followed by the introduction of functional groups that confer specificity to the V1 receptor. The synthesis has been documented to involve reactions such as acylation and etherification, leading to the final product .
The synthesis can be summarized as follows:
The molecular formula for OPC 21268 is C18H24N2O3. The compound features a complex structure that includes a piperidine ring, a benzoyl moiety, and an acetylaminopropoxy side chain. The spatial arrangement of these components allows for optimal interaction with the V1 receptor.
OPC 21268 primarily functions through competitive antagonism at the arginine vasopressin V1 receptor. In vitro studies have demonstrated that it effectively displaces radiolabeled vasopressin from its binding sites in liver and kidney tissues, indicating its potency as an antagonist with an IC50 value of approximately 40 nmol/L for liver V1 receptors .
Additionally, OPC 21268 has been shown to reduce vasopressin-induced responses in various experimental models, highlighting its potential utility in modulating vascular tone.
The mechanism of action for OPC 21268 involves blocking the vasopressin V1 receptor, which plays a crucial role in mediating vasoconstriction and water retention in the kidneys. By inhibiting this receptor, OPC 21268 leads to decreased vascular resistance and increased diuresis, which can be beneficial in treating conditions like hypertension and heart failure.
Relevant data on solubility and stability are essential for understanding how OPC 21268 can be formulated for therapeutic use.
OPC 21268's primary applications lie within cardiovascular research and potential therapeutic interventions for heart failure and hypertension. Its role as a selective vasopressin V1 receptor antagonist positions it as a candidate for further clinical development aimed at managing conditions associated with excessive vasoconstriction or fluid retention.
Research continues to explore additional applications of OPC 21268 in various experimental models, assessing its efficacy not only in cardiovascular contexts but also in other areas impacted by vasopressin signaling pathways .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3